molecular formula C6H15NO2<br>(CH3CHOHCH2)2NH<br>C6H15NO2 B056660 Diisopropanolamine CAS No. 110-97-4

Diisopropanolamine

Cat. No. B056660
CAS RN: 110-97-4
M. Wt: 133.19 g/mol
InChI Key: LVTYICIALWPMFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diisopropanolamine from monoisopropanolamine and propylene oxide involves specific conditions and kinetics. A study highlights the process under a 2:1 molar ratio of monoisopropanolamine to propylene oxide at temperatures ranging from 303 to 333K. The kinetic model derived from experimental data showed good agreement with observed outcomes, indicating a controlled reaction mechanism that allows for the efficient production of DIPA (Wei Han-chang et al., 2004).

Molecular Structure Analysis

Research on the molecular structure of compounds related to diisopropanolamine, such as dimolybdenum bis((S,S,S)-triisopropanolaminate(3-)), reveals complex bonding and electronic properties. The compound exhibits a unique Mo-Mo triple bond within an Mo2 unit, surrounded by an O6N2 distorted cubic box, which is indicative of the intricate molecular structures that diisopropanolamine derivatives can form (M. Chisholm et al., 2000).

Chemical Reactions and Properties

Diisopropanolamine exhibits notable reactivity and properties, particularly in the context of microbial mineralization. Studies demonstrate its biodegradation under various conditions, including anaerobic and aerobic environments. This process is critical in understanding the environmental impact and degradation pathways of DIPA, particularly in natural gas treatment facilities (L. Gieg et al., 1999).

Physical Properties Analysis

The physical and transport properties of aqueous solutions of triisopropanolamine, closely related to diisopropanolamine, have been studied extensively. Parameters such as densities, viscosities, surface tensions, and refractive indices across various concentrations and temperatures provide insight into the physicochemical behavior of these compounds in solution (Rai K. Chauhan et al., 2003).

Chemical Properties Analysis

Diisopropanolamine's chemical properties, particularly its role as a corrosion inhibitor for aluminum alloys in saline environments, highlight its potential in protective applications. Its effectiveness increases with concentration, acting as a mixed-type inhibitor. The interaction between TIPA and the aluminum surface involves both physisorption and chemisorption, showcasing the compound's versatility in industrial applications (X. Ren et al., 2015).

Scientific Research Applications

  • Cosmetic Industry :

    • Diisopropanolamine is used in cosmetics as a water-soluble emulsifier and neutralizer. It is slightly toxic to rats and guinea pigs in animal studies, but generally considered safe in cosmetics at current use concentrations. It was found not to induce allergic contact dermatitis in humans at concentrations of 2% and was a minimal skin irritant in clinical studies on cosmetic products containing up to 1% Diisopropanolamine (International Journal of Toxicology, 1987).
  • Environmental Remediation :

    • Diisopropanolamine, used as a "sweetening agent" in natural gas treatment, is subject to microbial mineralization under various conditions, demonstrating its potential biodegradability. It can be mineralized under aerobic and anaerobic conditions, including nitrate-reducing and Mn(IV)-reducing conditions, indicating its environmental impact and degradation pathways (Gieg, Coy, & Fedorak, 1999).
  • Industrial Applications :

    • In industrial settings, Diisopropanolamine is used for various purposes, such as in gas plants for controlling corrosion and optimizing operating parameters. It is an essential component in managing acid gases, heat-stable amine salts, and corrosion control methods (Harston & Ropital, 2007).
  • Chemical Research :

    • The oxidation kinetics of Diisopropanolamine by potassium peroxydisulfate has been studied, which is crucial for understanding its chemical reactivity and potential applications in chemical synthesis and industrial processes (Babu, Joshi, & Bhattacharya, 1977).
  • Carbon Capture and Gas Treatment :

  • Health and Safety Research :

    • Studies on the repeated dose toxicity and developmental toxicity of Diisopropanolamine to rats have provided insights into its potential health impacts. These studies are crucial for assessing the safety of DIPA in various applications, especially where human exposure might occur (Johnson et al., 2007).
  • Construction and Cement Industry :

    • The influence of ethanol-diisopropanolamine on the hydration and mechanical properties of Portland cement has been examined. Such studies are essential for the construction industry, particularly in improving cement formulations for enhanced performance (Lu et al., 2017).

Safety And Hazards

Diisopropanolamine may cause serious eye irritation . Vapor concentrations are too low to irritate unless exposure is prolonged . The liquid will burn eyes and skin . It should be stored in a well-ventilated place .

Future Directions

Global consumption of isopropanolamines, including Diisopropanolamine, will continue to grow at an average annual growth rate of 3.8% during 2020–25 . This growth is driven by consumption in mainland China, India, Africa, and Southeast Asia . The increasing use of triisopropanolamine (TIPA) for cement applications is a significant factor in this growth .

properties

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol
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InChI

InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3
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InChI Key

LVTYICIALWPMFW-UHFFFAOYSA-N
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Canonical SMILES

CC(CNCC(C)O)O
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Molecular Formula

C6H15NO2, Array
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DSSTOX Substance ID

DTXSID8020179
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Molecular Weight

133.19 g/mol
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Physical Description

Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR.
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Boiling Point

480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C
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Flash Point

259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c.
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87
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Density

0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99
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Vapor Density

4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6
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Vapor Pressure

0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67
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Impurities

Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs.
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Product Name

Diisopropanolamine

Color/Form

White waxy solid

CAS RN

110-97-4, 68153-96-8
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Melting Point

107.6 °F (NTP, 1992), 32-42 °C, 42 °C
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Record name DIISOPROPANOLAMINE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

This Example describes the method used for making a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A one-liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanol amine (type S, BASF), 540.88 g (4.429 mol) of benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, approximately 60 ml, was added as entraining agent in order to remove the liberated water. The reaction mixture was kept in a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was brought to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. After about 1 hour it was possible to tap off the reaction mixture. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-average molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) is indicative of the fact that a mixture of compounds has formed. In formula 1 below, the compounds that can form during the reaction between di-isopropanol amine, benzoic acid and succinic acid are diagrammatically indicated (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio of the reactants as shown in the formula is associated with a selected value for n. This ratio need not be equal to the ratio for the overall reaction, which is, in fact, a mixture of compounds with different values for n forms. In the reaction according to this example, a ratio has been selected equal to 2.82:6.36:1 (di-isopropanol amine: benzoic acid: succinic acid anhydride). This means that there are 3×2.82=8.46 mol-equivalents of reactive NH/OH groups in the amine, against 6.36+2×1.00=8.36 mol/equivalents acid groups in the benzoic acid and anhydride. There is therefore a very small excess (about 1%) of di-isopropanol amine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
di-isopropanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
261.06 g
Type
reactant
Reaction Step Five
Quantity
540.88 g
Type
reactant
Reaction Step Six
Quantity
69.69 g
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

When 0.224 mol of NaOH in 1.11 mole of water was mixed with 1 mol of 5-methyl-N-(2-hydroxypropyl) oxazolidin-2-one (MHPO) and the mixture heated at 95° C. for five hours there was obtained about a 13 percent conversion of the MHPO to diisopropanolamine (DIPA). After 29 hours at 95° C. only 13.9% conversion was achieved. Following the addition of an additional 0.22 mol of NaOH to the reaction mass, continued heating at 95° C. resulted in a conversion of only about 25%. This experiment establishes that the reaction to convert one mol of MHPO to its component (1 mol diisopropanolamine) requires two (2) mol NaOH. A white precipitate formed during the process and was identified by IR analysis as Na2CO3.
Name
Quantity
0.224 mol
Type
reactant
Reaction Step One
Name
Quantity
1.11 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropanolamine
Reactant of Route 2
Reactant of Route 2
Diisopropanolamine
Reactant of Route 3
Reactant of Route 3
Diisopropanolamine
Reactant of Route 4
Reactant of Route 4
Diisopropanolamine
Reactant of Route 5
Reactant of Route 5
Diisopropanolamine
Reactant of Route 6
Diisopropanolamine

Citations

For This Compound
2,750
Citations
CJ Hsieh, JM Chen, MH Li - Journal of Chemical & Engineering …, 2007 - ACS Publications
… Measurement and modeling of solubility of H2S in aqueous diisopropanolamine solution. Korean Journal of Chemical Engineering 2009, 26 (4) , 1112-1118. https://doi.org/10.1007/…
Number of citations: 40 pubs.acs.org
H Pahlavanzadeh, M Farazar - Korean journal of chemical engineering, 2009 - Springer
Modeling of solubility of acid gases in aqueous alkanolamine solutions is essential for design of an absorber for natural gas sweetening. In this work an apparatus similar to the device …
Number of citations: 16 link.springer.com
RM Ramli, CF Kait, AA Omar - Applied Mechanics and Materials, 2014 - Trans Tech Publ
The effects of calcination temperature and duration during preparation of Cu/TiO 2 photocatalyst were investigated. The photocatalysts were characterized using X-ray and BET specific …
Number of citations: 2 www.scientific.net
L Chang, H Liu, J Wang, L Song, Y Wang… - Construction and Building …, 2022 - Elsevier
The low cementitious activity of steel slag (SS) limits its application in cement-based materials. The effects of ethanol-diisopropanolamine (EDIPA) on the hydration and mechanical …
Number of citations: 4 www.sciencedirect.com
X Lu, Z Ye, L Zhang, P Hou, X Cheng - Construction and Building Materials, 2017 - Elsevier
The effect of ethanol-diisopropanolamine (EDIPA) on the hydration and mechanical properties of Portland cement was focused on in this study. A combination of isothermal calorimetry, …
Number of citations: 34 www.sciencedirect.com
G Siegmund, G Schmitt, J Noga - NACE CORROSION, 2012 - onepetro.org
Regenerated diisopropanolamine (DIPA)/sulfolane absorber liquids and freshly prepared DIPA/ sulfolane mixtures exert different corrosivities for low alloy pressure vessel steel …
Number of citations: 1 onepetro.org
PF Khamaruddin, MA Bustam… - … on Environment and …, 2011 - academia.edu
Spent DIPA is routinely generated from natural gas absorption columns. It is generated from periodic cleaning of absorption and regeneration columns and during a process upset. The …
Number of citations: 45 www.academia.edu
LM Gieg, EA Greene, DL Coy… - Groundwater Monitoring …, 1998 - Wiley Online Library
The potential for aerobic and anaerobic biodegradation of a sour gas treatment chemical, diisopropanolamine (DIPA), was studied using contaminated aquifer materials from three sour …
Number of citations: 25 ngwa.onlinelibrary.wiley.com
SM Luther, MJ Dudas, PM Fedorak - Journal of contaminant hydrology, 1998 - Elsevier
The natural gas sweetening chemicals, sulfolane and diisopropanolamine (DIPA), are highly water soluble and have leached into the ground water from landfills and spills at some sour …
Number of citations: 46 www.sciencedirect.com
C Dell'Era, P Uusi-Kyyny, EL Rautama, M Pakkanen… - Fluid phase …, 2010 - Elsevier
The vapour–liquid equilibrium (VLE) of the systems of water+methyldiethanolamine (MDEA) and water+diisopropanolamine (DIPA) was measured at several temperatures with a static …
Number of citations: 22 www.sciencedirect.com

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